molecular formula C7H8BrNO B1292489 2-Bromo-5-ethoxypyridine CAS No. 42834-01-5

2-Bromo-5-ethoxypyridine

Cat. No. B1292489
CAS RN: 42834-01-5
M. Wt: 202.05 g/mol
InChI Key: RXVSMILQHDQEDM-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxypyridine is a brominated and ethoxylated derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound 2-Bromo-5-ethoxypyridine is not directly discussed in the provided papers, related bromo-derivatives of pyridine and their reactions are extensively studied. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-brominated 2,2'-bipyridines are synthesized via Stille coupling reactions, which are highly efficient and yield products ranging from 70 to 90% . Another method involves the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of dopamine and serotonin receptor antagonists, yielding a high overall yield of 67% . Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, indicating the versatility of bromo-derivatives in synthetic routes .

Molecular Structure Analysis

The molecular structure and electronic characteristics of brominated pyridines can be studied using quantum mechanical and spectroscopic methods. For example, 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations and spectroscopic techniques, revealing insights into its vibrational frequencies, molecular geometry, and electronic properties . Such studies are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Brominated pyridines undergo various chemical reactions that are significant for their applications. The amination of bromo-derivatives, for instance, can lead to the formation of amino-pyridines, which are valuable in medicinal chemistry . The bromination of hydroxypyridines and their ethyl derivatives has also been studied, showing that bromine tends to enter specific positions depending on the substrate's structure . These reactions highlight the reactivity of bromo-pyridines and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied at different temperatures to understand the stability of these compounds . Additionally, the luminescence behaviors of lanthanide complexes with bromo-derivatives have been characterized, indicating potential applications in materials science . The reactivity of bromo-derivatives in different conditions, such as with hydrochloric acid solution, has also been explored, providing insights into their chemical behavior .

Scientific Research Applications

Synthesis of Amino-Ethoxypyridines

2-Bromo-5-ethoxypyridine plays a crucial role in the synthesis of amino-ethoxypyridines. One significant study demonstrated its utility in synthesizing 2-amino-5-ethoxypyridine, an important chemical intermediate. The study highlights that the direct conversion of 2-aminopyridine to 2-amino-5-ethoxypyridine via 2-amino-5-bromopyridine is not feasible due to side reactions. Instead, an alternative route involving 5-bromo-2-nitropyridine leads to more effective results (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Reactivity with Hydrochloric Acid

Another study investigated the reactivity of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid. The findings are significant for understanding the chemical properties and potential applications of these compounds in various synthesis processes. The study reported that from 2-bromo-3-ethoxypyridine, 2-chloro-3-hydroxypyridine is formed, among other compounds (Hertog & Bruyn, 2010).

Preparation of Acetylamino-Ethoxypyridines

In another research, 3-acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine, showing the versatility of bromo-derivatives in synthesizing various pyridine-based compounds. This study provides insights into the chemical transformations and potential applications of these derivatives in more complex chemical syntheses (Hertog, Falter, & Linde, 1948).

Role in Amination Reactions

The role of bromo-derivatives of ethoxypyridine in amination reactions has also been explored. One study examined the amination of 3-bromo-4-ethoxypyridine, indicating the compound's involvement in complex organic reactions and its significance in synthesizing amino-pyridine derivatives (Pieterse & Hertog, 2010).

Tautomerism and Bromination Studies

Research on the tautomerism of hydroxypyridines and the bromination of ethyl derivatives offers further insights into the chemical behavior of these compounds. This study contributes to understanding the structural and reactivity aspects of bromo-ethoxypyridines (Kolder & Hertog, 2010).

Safety And Hazards

2-Bromo-5-ethoxypyridine is associated with certain hazards. It has been assigned the GHS07 pictogram . The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSMILQHDQEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634088
Record name 2-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxypyridine

CAS RN

42834-01-5
Record name 2-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethoxypyridine
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Synthesis routes and methods I

Procedure details

2.51 g (22.99 mmol) 1-bromoethane and 1.99 g (14.37 mmol) K2CO3 are added to a mixture of 1.0 g (5.75 mmol) 2-bromo-5-hydroxypyridine in 100 mL ACN. The mixture is stirred at reflux over night. Then the reaction mixture is poured onto water and extracted with TBME. The organic layer is dried with Na2SO4 and the solvent is removed under vacuo. The residue is purified by column chromatography (silica gel, PE/EtOAC 1/1).
Quantity
2.51 g
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reactant
Reaction Step One
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Quantity
1.99 g
Type
reactant
Reaction Step One
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1 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-bromopyridin-3-ol (7.58 g), iodoethane (5.23 mL), potassium carbonate (9.03 g), and DMF (80 mL) was stirred at 60° C. for 3 hr. Water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (7.58 g) as a pale yellow solid.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.